1-Chloro-2,3-dimethyl-5-nitrobenzene
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Overview
Description
1-Chloro-2,3-dimethyl-5-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO2 It is characterized by the presence of a chlorine atom, two methyl groups, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-2,3-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,3-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium hydroxide.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or potassium hydroxide in water.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Reduction: 1-Chloro-2,3-dimethyl-5-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-Chloro-2,3-dimethyl-5-nitrobenzoic acid.
Scientific Research Applications
1-Chloro-2,3-dimethyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems. It serves as a model compound for understanding the behavior of similar substances.
Medicine: Research into potential pharmaceutical applications may involve the modification of this compound to develop new drugs with specific biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives may have applications in materials science and engineering.
Mechanism of Action
The mechanism of action of 1-chloro-2,3-dimethyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and methyl groups influence the compound’s reactivity and its ability to participate in electrophilic and nucleophilic reactions. The pathways involved may include the formation of reactive oxygen species and the modulation of enzyme activity.
Comparison with Similar Compounds
1-Chloro-2,3-dimethylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Chloro-1,3-dimethyl-5-nitrobenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1,3-Dimethyl-5-nitrobenzene:
Uniqueness: 1-Chloro-2,3-dimethyl-5-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity patterns and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups, along with the chlorine atom, makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-chloro-2,3-dimethyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,1-2H3 |
InChI Key |
MVCOZQHAVNWKGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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